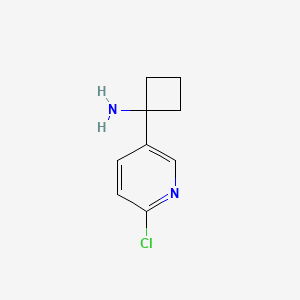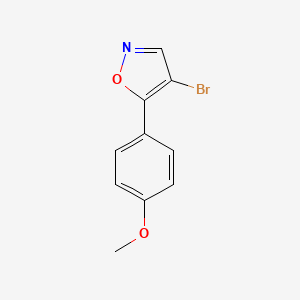
3-(Isothiocyanatomethyl)oxolane
Vue d'ensemble
Description
3-(Isothiocyanatomethyl)oxolane is a chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.21 g/mol . It is also known by its IUPAC name, 3-(isothiocyanatomethyl)tetrahydrofuran . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 3-(isothiocyanatomethyl)oxolane typically involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield the desired isothiocyanate . This method is efficient and provides good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
3-(Isothiocyanatomethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Isothiocyanatomethyl)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(isothiocyanatomethyl)oxolane primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the modification of cysteine residues in proteins and the disruption of cellular redox balance .
Comparaison Avec Des Composés Similaires
3-(Isothiocyanatomethyl)oxolane can be compared with other isothiocyanate-containing compounds, such as:
Allyl isothiocyanate: Known for its pungent flavor and antimicrobial properties.
Benzyl isothiocyanate: Studied for its anticancer effects.
Phenyl isothiocyanate: Used in peptide sequencing and synthesis.
Sulforaphane: Found in cruciferous vegetables and known for its chemopreventive properties. What sets this compound apart is its unique tetrahydrofuran ring, which can impart different chemical and biological properties compared to other isothiocyanates.
Propriétés
IUPAC Name |
3-(isothiocyanatomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c9-5-7-3-6-1-2-8-4-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVJYFSASBKLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


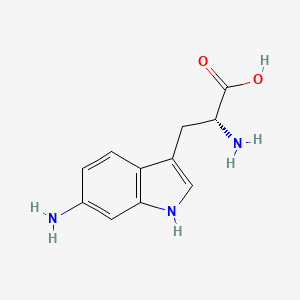
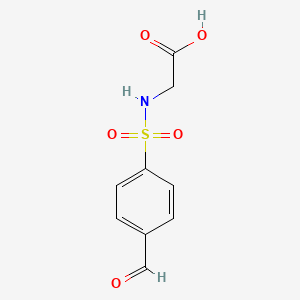
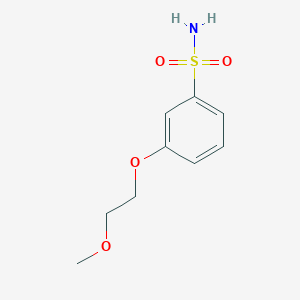
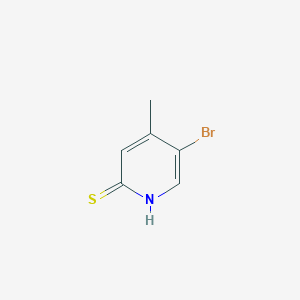
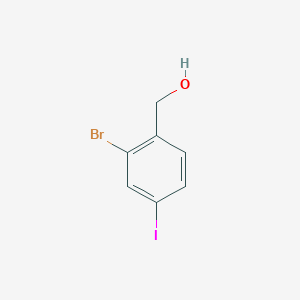
![1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide;dihydrochloride](/img/structure/B1529193.png)
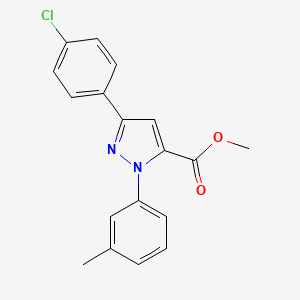
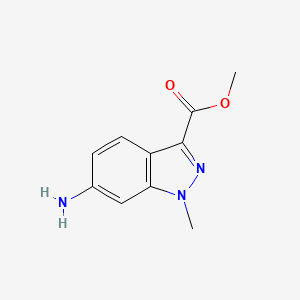
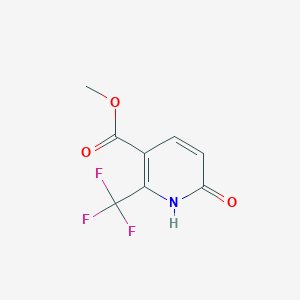
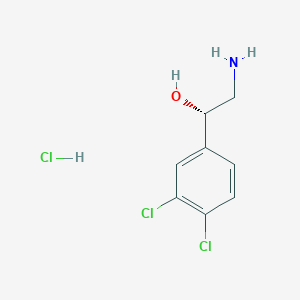
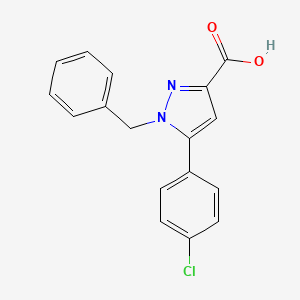
![(8S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)
